N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide, commonly known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMF is a furan-based compound that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating the antioxidant response. DMF also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in the inflammatory response. These mechanisms of action make DMF a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). DMF also reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). These effects make DMF a potential candidate for the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMF has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, DMF has limitations such as its high cost and the need for further studies to determine its optimal dosage and efficacy.
Zukünftige Richtungen
There are several future directions for DMF research, including its potential applications in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine the optimal dosage and efficacy of DMF, as well as its potential side effects. DMF may also have potential applications in the field of nanotechnology, as it has been shown to have promising results in the synthesis of gold nanoparticles. Overall, DMF has shown promising results in scientific research, and further studies are needed to explore its full potential.
Conclusion:
DMF is a furan-based compound that has gained significant attention in scientific research due to its potential applications in various fields. DMF has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions. DMF has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, further studies are needed to determine the optimal dosage and efficacy of DMF, as well as its potential side effects. DMF may have potential applications in the treatment of various diseases and in the field of nanotechnology.
Synthesemethoden
DMF can be synthesized through various methods, including the reaction of 2,4-dimethylphenol with acetyl chloride and furan-2-carboxylic acid, followed by the reaction with 2-amino-4-methylphenol. The resulting compound is then purified through recrystallization to obtain DMF in its pure form.
Wissenschaftliche Forschungsanwendungen
DMF has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide |
---|---|
Molekularformel |
C22H22N2O4 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O4/c1-14-6-9-19(16(3)11-14)28-13-21(25)23-17-7-8-18(15(2)12-17)24-22(26)20-5-4-10-27-20/h4-12H,13H2,1-3H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
QDXXSUGUSRGFSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.